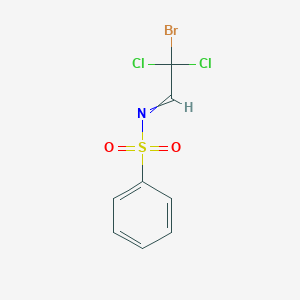![molecular formula C12H20ClNO2 B14305855 Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate CAS No. 113200-96-7](/img/structure/B14305855.png)
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate typically involves the reaction of 1-(3-chloropropyl)piperidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the reaction and reduce the production time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine: A precursor in the synthesis of the target compound.
Ethyl acetate: A common ester used in organic synthesis.
Piperidine derivatives: Other compounds containing the piperidine ring, which may have similar or distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
113200-96-7 |
|---|---|
Fórmula molecular |
C12H20ClNO2 |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
ethyl 2-[1-(3-chloropropyl)piperidin-2-ylidene]acetate |
InChI |
InChI=1S/C12H20ClNO2/c1-2-16-12(15)10-11-6-3-4-8-14(11)9-5-7-13/h10H,2-9H2,1H3 |
Clave InChI |
VUONKVMXEBJZTJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCCCN1CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


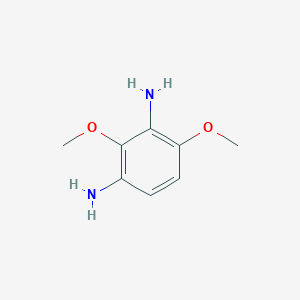
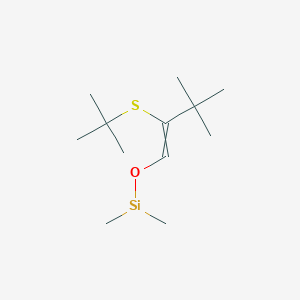
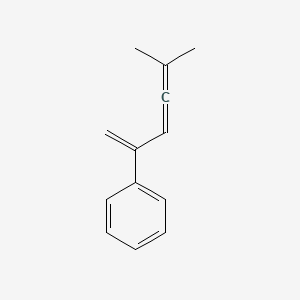
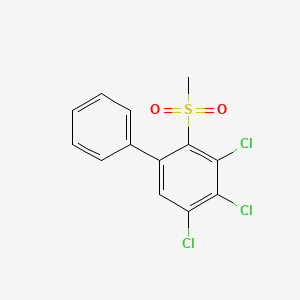
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
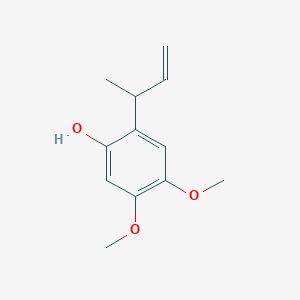
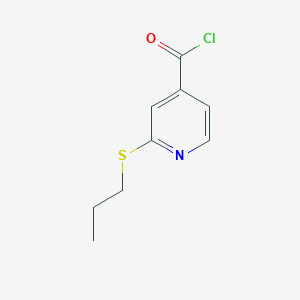
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
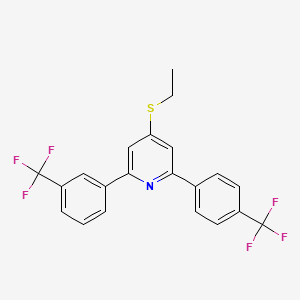
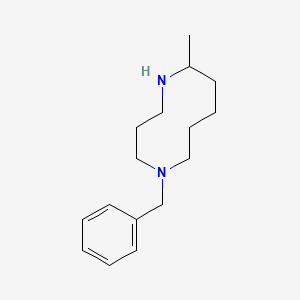
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
